molecular formula C8H7N3O5 B2811892 N-Methyl-2,4-dinitrobenzamide CAS No. 374632-12-9

N-Methyl-2,4-dinitrobenzamide

Cat. No.: B2811892
CAS No.: 374632-12-9
M. Wt: 225.16
InChI Key: DPMJQNUVNCPUFG-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitrobenzamide is an organic compound with the molecular formula C8H7N3O5. It is characterized by the presence of a benzene ring substituted with a methyl group, two nitro groups, and an amide group. This compound is known for its yellow to brown solid form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2,4-dinitrobenzamide can be synthesized through the nitration of N-methylbenzamideThe reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-2,4-dinitrobenzamide has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMJQNUVNCPUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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